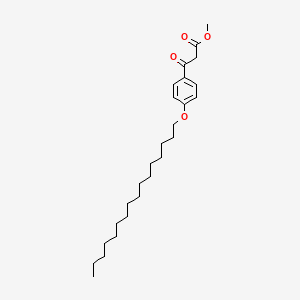
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate is an ester compound characterized by its unique structure, which includes a long alkyl chain and an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate typically involves the esterification of 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid+methanolH2SO4Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate+water
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid and methanol.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Major Products Formed
Hydrolysis: 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid and methanol.
Reduction: Methyl 3-(p-(hexadecyloxy)phenyl)-3-hydroxypropionate.
Substitution: Various substituted derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as hydrophobic coatings.
Biological Studies: The compound can be used to study the interactions between esters and biological molecules, such as enzymes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on the target pathways. The long alkyl chain and aromatic ring may also facilitate interactions with lipid membranes, influencing the compound’s bioavailability and distribution.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(p-(octadecyloxy)phenyl)-3-oxopropionate
- Methyl 3-(p-(dodecyloxy)phenyl)-3-oxopropionate
- Methyl 3-(p-(tetradecyloxy)phenyl)-3-oxopropionate
Uniqueness
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The hexadecyloxy group provides a balance between hydrophobicity and molecular size, making it suitable for applications where both properties are advantageous.
Propiedades
Número CAS |
52244-81-2 |
|---|---|
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
methyl 3-(4-hexadecoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-24-19-17-23(18-20-24)25(27)22-26(28)29-2/h17-20H,3-16,21-22H2,1-2H3 |
Clave InChI |
HQLVFFFDPGVGHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)
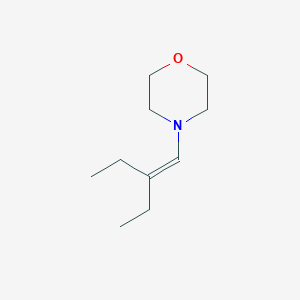

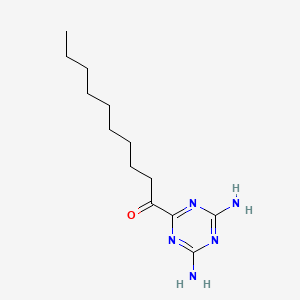

![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
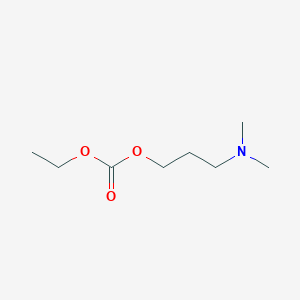

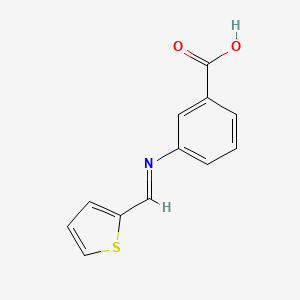
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077258.png)
